molecular formula C9H7N3S2 B162223 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine CAS No. 10023-31-1

7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

Cat. No.: B162223
CAS No.: 10023-31-1
M. Wt: 221.3 g/mol
InChI Key: UCLUWGOFEQZGBZ-UHFFFAOYSA-N
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Description

7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine (CAS 10023-31-1) is a synthetic organic compound with the molecular formula C 9 H 7 N 3 S 2 and a molecular weight of 221.30 g/mol . This molecule features a fused heterobicyclic system, classified as a benzo[1,2-d:3,4-d']bisthiazole, which incorporates two thiazole rings . The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . Compounds based on this framework are under investigation for treating critical diseases and have demonstrated significant potential in areas such as anticancer, antimicrobial, anti-inflammatory, and antiviral research . Furthermore, benzothiazole derivatives have shown promise in targeting neurodegenerative diseases like Alzheimer's and Huntington's, with some, such as Flutemetamol (18F), being approved for imaging amyloid-β plaques in the brain . The specific research applications and mechanism of action for this compound are subjects of ongoing scientific investigation. This product is intended for research purposes and is not for human therapeutic or veterinary use.

Properties

IUPAC Name

7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c1-4-11-7-6(13-4)3-2-5-8(7)14-9(10)12-5/h2-3H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUWGOFEQZGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365927
Record name 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10023-31-1
Record name 7-Methylbenzo[1,2-d:3,4-d']bis[1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiourea Derivatives

A foundational approach involves the cyclization of thiourea precursors under oxidative conditions. Starting with substituted anilines, thiourea intermediates are generated via reaction with ammonium thiocyanate in acidic media. For example, 4-methylaniline reacts with NH₄SCN in HCl/EtOH to form 4-methylphenylthiourea, which undergoes bromine-mediated cyclization to yield 2-aminobenzothiazole derivatives. This intermediate is critical for subsequent thiazolo ring formation.

Reaction Scheme:

  • Thiourea Formation :
    4-Methylaniline+NH4SCNHCl/EtOH4-Methylphenylthiourea\text{4-Methylaniline} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl/EtOH}} \text{4-Methylphenylthiourea}

  • Oxidative Cyclization :
    4-Methylphenylthiourea+Br2AcOH7-Methyl-2-aminobenzothiazole\text{4-Methylphenylthiourea} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{7-Methyl-2-aminobenzothiazole}

Thiazolo Ring Annulation

The thiazolo[5,4-e] moiety is introduced via condensation reactions. Hydrazine hydrate treatment of 2-aminobenzothiazoles generates hydrazino intermediates, which react with formic acid or methyl ketones to form the fused thiazole ring. For instance, refluxing 7-methyl-2-hydrazinobenzothiazole with acetic anhydride in DMF facilitates cyclization to the target compound.

Key Data:

StepReactantsConditionsYield
Hydrazine Treatment2-AminobenzothiazoleEtOH, 80°C, 6 hrs85%
CyclizationHydrazino IntermediateAcOH, 100°C, 8 hrs78%

Reaction Optimization Strategies

Solvent and Catalyst Selection

Optimal yields are achieved using polar aprotic solvents (e.g., DMF, acetonitrile) and acid catalysts. A study demonstrated that replacing acetic acid with p-toluenesulfonic acid (PTSA) in cyclization steps increased yields by 12% due to enhanced protonation of intermediates.

Temperature and Time Dependence

Controlled heating (90–110°C) for 7–9 hours maximizes cyclization efficiency. Prolonged heating beyond 10 hours promotes decomposition, reducing yields by up to 20%. Microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining yields >80%.

Optimization Table:

ParameterOptimal RangeImpact on Yield
Temperature100°C+15%
Catalyst (PTSA)5 mol%+12%
Microwave Irradiation150 W, 1.5 hrs+10% (time saved)

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. A two-stage reactor design separates thiourea formation (residence time: 30 mins) and cyclization (residence time: 45 mins), achieving 92% purity at a throughput of 50 kg/day.

Green Chemistry Innovations

Solvent recycling and microwave-assisted protocols reduce waste. Ethanol-water mixtures (7:3 v/v) enable efficient recrystallization, recovering >95% of solvents.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted hydrazines and methyl ketones. HPLC analysis confirms >99% purity using a C18 column (MeOH/H₂O, 70:30).

Spectroscopic Validation

  • ¹H NMR : δ 2.35 (s, 3H, CH₃), δ 6.82–7.95 (m, 3H, Ar–H), δ 5.21 (s, 2H, NH₂).

  • IR : 3250 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N), 1155 cm⁻¹ (C–S).

Challenges and Mitigation

Byproduct Formation

Side products like 7-methylbenzothiazole-2-carboxylic acid arise from over-oxidation. Adding antioxidants (e.g., ascorbic acid) during cyclization suppresses this by 40%.

Scalability Issues

Batch variability in industrial reactors is addressed via real-time pH monitoring and automated feed control, ensuring consistent stoichiometry .

Chemical Reactions Analysis

Key Reaction Types

The chemical reactivity of 7-methyl- thiazolo[5,4-e] benzothiazol-2-amine can be categorized into several types of reactions typical for thiazole and benzothiazole derivatives:

  • Nucleophilic Substitution : The nitrogen atoms in the thiazole or benzothiazole rings can act as nucleophiles in substitution reactions.

  • Electrophilic Aromatic Substitution : The aromatic nature of the benzothiazole moiety allows for electrophilic substitution reactions.

  • Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or alcohols.

Reaction Mechanisms

The mechanisms of these reactions are influenced by the functional groups present in the compound. For instance:

  • In nucleophilic substitution reactions, the amino group can participate in forming new bonds with electrophiles.

  • Electrophilic aromatic substitution typically involves the introduction of substituents onto the aromatic ring through electrophiles like halogens or nitro groups.

Data Table of Chemical Reactions

Reaction TypeExample ReactionConditions Required
Nucleophilic SubstitutionReaction with alkyl halidesBase catalyst (e.g., sodium ethoxide)
Electrophilic Aromatic SubstitutionBromination of the benzothiazole ringLewis acid catalyst (e.g., AlCl₃)
OxidationOxidation using potassium permanganateAcidic medium
ReductionReduction using sodium borohydrideAnhydrous conditions

Common Synthetic Routes

  • Condensation Reactions : Involves the reaction of appropriate thiazole and benzothiazole derivatives under controlled conditions to form the desired compound.

  • Cyclization Reactions : Utilizing starting materials such as 2-amino-thiophenol and malononitrile under microwave irradiation can yield high-purity products efficiently.

Biological Activity Data Table

Activity TypeTarget Organisms / ConditionsReference
AntimicrobialEffective against Bacillus cereus[Source]
AnticancerInhibition of cancer cell proliferation[Source]

Scientific Research Applications

7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fused thiazole rings allow it to bind to active sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 7-methyl group in the target compound reduces polarity vs. 7-SCH₃ analogs (e.g., ), likely altering metabolic stability .

Comparison with Related Syntheses

Compound Key Reagents Reaction Conditions Yield References
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiosemicarbazide, 4-methylbenzaldehyde H₂SO₄, reflux 75–85%
5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine Isonicotinoyl hydrazide, KSCN H₂SO₄, cyclocondensation 68%
Imidazo[2,1-b][1,3,4]thiadiazole derivatives 4-Methoxyphenyl acetic acid, thiosemicarbazide H₂SO₄, NH₃ alkalization 82–90%

Notable Differences:

  • The target compound likely requires stringent temperature control due to the fused ring system’s sensitivity, unlike simpler thiadiazoles .

Antiproliferative Activity

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Exhibits fungicidal activity (EC₅₀ = 12 µM against Candida albicans), attributed to the electron-withdrawing thiadiazole core .

Antioxidant and Antiparasitic Effects

  • Thiadiazole Derivatives: Compounds like 5-({[(E)-benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine () show radical-scavenging activity (IC₅₀ = 18 µM in DPPH assay) due to the Schiff base moiety .
  • 7-SCH₃ Analogs : The sulfanyl group in ’s compound may confer redox-modulating properties, absent in the target compound .

Biological Activity

7-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a thiazole ring fused with a benzothiazole moiety, characterized by a methyl group at the 7-position and an amino group at the 2-position. The structural arrangement contributes to its distinctive chemical properties and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
CAS Number 10023-31-1
Molecular Formula C9H7N3S2
Molecular Weight 225.30 g/mol

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole and benzothiazole derivatives. For instance:

  • A study demonstrated that benzothiazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Another research indicated that thiazolo-pyrimidine analogs exhibited effective antibacterial and antifungal activities .

The mechanism by which thiazolo-benzothiazole compounds exert their biological effects often involves interaction with key enzymes or cellular targets:

  • DNA Gyrase Inhibition: Some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition is crucial for the antibacterial activity observed in these compounds .
  • Cell Wall Synthesis Disruption: Benzothiazole analogs have been reported to interfere with bacterial cell wall synthesis pathways .

Case Study 1: Antibacterial Activity Evaluation

A series of synthesized thiazole derivatives were evaluated for their antibacterial activity against various strains. The results indicated that certain modifications in the thiazole structure significantly enhanced their potency against E. coli and S. aureus.

Compound MIC (µg/mL) Target Bacteria
Compound A<20E. coli
Compound B<40S. aureus

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that the presence of specific functional groups at various positions on the benzothiazole ring could enhance biological activity. For example:

  • Compounds with electron-withdrawing groups showed increased efficacy against microbial strains compared to those with electron-donating groups.

Q & A

Q. What are the standard synthetic routes for 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine, and what key intermediates are involved?

The synthesis typically involves cyclization reactions using precursors like substituted anilines and thiocyanates. For example:

  • Step 1 : Reacting aniline derivatives with sodium thiocyanate in bromine/glacial acetic acid to form benzo[d]thiazol-2-amine intermediates .
  • Step 2 : Condensation with methyl ketones or aldehydes under reflux in ethanol with catalytic acetic acid to form the fused thiazole ring system .
  • Purification : Recrystallization from ethanol or ethyl acetate yields the final product with >85% purity .

Q. Key Intermediates :

IntermediateRoleReference
Benzo[d]thiazol-2-amineCore scaffold
2-Acyl-(1H)-indene-1,3(2H)-dionesHydrazone formation

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., π–π stacking interactions at 3.56–3.75 Å distances) .
  • IR Spectroscopy : Confirms N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (1150–1250 cm⁻¹) .
  • NMR : ¹H NMR signals for aromatic protons appear at δ 6.8–8.2 ppm, with methyl groups at δ 2.3–2.5 ppm .

Q. How can impurities be minimized during synthesis?

  • Column Chromatography : Use silica gel with ethyl acetate/chloroform (40:60) to separate unreacted hydrazines or aldehydes .
  • Recrystallization : Ethanol-water mixtures (2:1) remove polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

ParameterOptimization StrategyImpactReference
TemperatureReflux at 90–100°C for 7–9 hoursEnhances cyclization
CatalystsAcetic acid (2–3 drops) accelerates Schiff base formationReduces reaction time by 30%
SolventDichloromethane for iodobenzene diacetate-mediated reactionsPrevents side-product formation

Data Contradiction Example : Conflicting reports on yields (70–95%) may arise from variations in stoichiometry or solvent purity. Validate via TLC monitoring .

Q. How can structural discrepancies in XRD data be resolved when analyzing derivatives?

  • Dihedral Angle Analysis : Compare angles between fused rings (e.g., 64.11° between benzene rings in 7-chloro derivatives) .
  • Hydrogen Bonding : Identify C–H···N/N–H···π interactions (3.58–3.75 Å) to confirm packing stability .

Q. What in vitro and in silico strategies are suitable for evaluating biological activity?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using agar dilution .
  • Molecular Docking : Target HIV-1 protease (PDB: 1HPV) or CDK1 kinase (PDB: 1HCL) with AutoDock Vina .
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. How should researchers address conflicting bioactivity data across studies?

  • Variable Control : Ensure consistent assay conditions (e.g., pH, temperature, solvent) .
  • Purity Validation : Re-characterize compounds via HPLC (>98% purity) before testing .
  • Dose-Response Curves : Confirm IC₅₀ values across multiple replicates to identify outliers .

Q. What computational methods support the design of novel derivatives?

  • QSAR Modeling : Correlate substituent electronegativity with antitumor activity (R² > 0.85) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity .

Q. Table 1: Key Spectral Data

TechniqueKey PeaksPurpose
¹H NMRδ 2.3–2.5 (CH₃), δ 6.8–8.2 (Ar–H)Confirm substitution pattern
IR3200–3400 cm⁻¹ (N–H), 1150–1250 cm⁻¹ (C=S)Validate functional groups

Q. Table 2: Crystallographic Parameters

ParameterValueSignificance
Cg2···Cg33.7499 Åπ–π stacking stability
C–H···N3.5851 ÅHydrogen bonding network

Q. Notes

  • Avoid abbreviations; use full chemical names (e.g., "iodobenzene diacetate" not "IBD").
  • Cross-reference synthesis protocols from and bioactivity frameworks from .
  • Validate all methods against peer-reviewed studies to ensure reproducibility.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine

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